5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-9-4-2-3-8(7-9)14-12(15)10-5-6-11(13)17-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUKBYFONNZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H10BrNO3
- Chemical Structure : The compound features a furan ring, a carboxamide group, and a bromine atom, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the furan ring through cyclization reactions.
- Bromination at the 5-position of the furan ring.
- Amidation with 3-methoxyphenylamine to introduce the amide functionality.
Anticancer Properties
This compound has been studied for its anticancer potential. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | <1 | Induces apoptosis via caspase activation |
| ME-180 (Cervical) | <0.5 | Inhibits tubulin polymerization |
| HT-29 (Colon) | <0.8 | Disrupts cell cycle progression |
Studies have demonstrated that the compound can inhibit cell proliferation effectively and induce apoptotic pathways, evidenced by increased caspase-3 activity in treated cells .
The mechanism by which this compound exerts its effects involves:
- Tubulin Interaction : Similar to other known anticancer agents, it disrupts microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction : The compound activates caspases, crucial for programmed cell death, which is essential in cancer therapy .
Case Studies
A notable study assessed the compound's efficacy against a panel of human cancer cell lines. The results indicated that it was more effective than standard treatments like Combretastatin-A4 (CA-4), particularly in inhibiting cell growth and inducing apoptosis .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other compounds:
| Compound | IC50 (µM) | Type |
|---|---|---|
| This compound | <1 | Novel Agent |
| Combretastatin-A4 | ~10 | Standard Agent |
| Paclitaxel | ~5 | Standard Agent |
This data highlights the potential of this compound as a promising candidate for further development in cancer therapeutics.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid derivatives with substituted anilines. The presence of the bromine atom at the 5-position and the methoxy group at the 3-position of the phenyl ring enhances its reactivity and biological properties. The molecular formula for this compound is C₁₂H₁₀BrNO₃, with a molecular weight of approximately 296.12 g/mol .
Biological Activities
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacterial strains. In vitro tests demonstrated significant activity against clinically isolated pathogens such as Acinetobacter baumannii and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to or better than some standard antibiotics .
2. Protein Tyrosine Kinase Inhibition
The compound has also been evaluated for its potential as a protein tyrosine kinase inhibitor. This class of inhibitors plays a crucial role in cancer therapy, as they can interfere with the signaling pathways that promote tumor growth and survival. Preliminary results indicate that derivatives of furan-2-carboxamide exhibit promising inhibitory activity against specific kinases, which may lead to further development as anticancer agents .
3. Anti-inflammatory Properties
In addition to its antibacterial and kinase inhibitory activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies involving animal models have shown reductions in inflammatory markers, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Modifications in Furan-2-Carboxamide Analogues
Target Compound :
- Structure : 5-Bromo-N-(3-methoxyphenyl)furan-2-carboxamide
- Molecular Weight : 296.12 g/mol
- Key Features :
- Electron-donating 3-methoxy group on phenyl ring.
- Moderately lipophilic (methoxy group balances polarity).
Analogues :
5-Bromo-N-(8-Chloro-2-Methylimidazo[1,2-a]Pyridin-3-yl)Furan-2-Carboxamide (84)
- Modification : Imidazopyridine substituent.
- Yield : 81% (higher efficiency due to optimized coupling).
- Activity : Studied as a Nurr1 agonist for neurodegenerative diseases .
- Key Difference : Bulkier heterocyclic group enhances target specificity but may reduce solubility.
5-Bromo-N-(5-Nitrothiazol-2-yl)Furan-2-Carboxamide (62) Modification: Nitrothiazole group. Yield: 44% (lower due to reactive nitro group).
5-Bromo-N-(3-Chloro-4-(Difluoromethoxy)Phenyl)Furan-2-Carboxamide Modification: Chloro and difluoromethoxy groups. Molecular Weight: Higher (C12H7BrClF2NO3). Key Feature: Enhanced metabolic stability from halogen substituents .
5-Bromo-N-((2-Methoxyphenyl)Carbamothioyl)Furan-2-Carboxamide Modification: Thiourea linkage. Activity: Potential metal chelation or hydrogen bonding due to thiourea .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituent Effects |
|---|---|---|---|
| Target Compound | 296.12 | ~2.5 | Methoxy enhances solubility; bromine adds lipophilicity. |
| Compound 84 | ~380 (estimated) | ~3.0 | Imidazopyridine increases rigidity and molecular weight. |
| Compound 62 | 317.92 | ~1.8 | Nitro group reduces logP but increases reactivity. |
| Difluoromethoxy analogue | 366.55 | ~2.8 | Halogens improve stability and membrane permeability. |
- Key Insight : Bulkier substituents (e.g., imidazopyridine) may hinder blood-brain barrier penetration, whereas halogenated derivatives balance lipophilicity and metabolic stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via carbodiimide-mediated coupling between 5-bromofuran-2-carboxylic acid and 3-methoxyaniline. Key steps include:
- Activation of the carboxylic acid using reagents like EDC or DCC in anhydrous DMF or THF .
- Purification via recrystallization (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Optimization of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid/amine) to improve yields (reported 44–60% in analogous syntheses) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include:
- Furan protons (δ 6.8–7.7 ppm, coupling J = 3.7 Hz) .
- Methoxy group (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.5–7.3 ppm) .
- FT-IR : Confirm amide C=O (1640–1680 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .
- HRMS : Validate molecular ion [M+H]⁺ (expected m/z ~310–315 for C₁₂H₁₀BrNO₃) .
Advanced Research Questions
Q. How can researchers address contradictory NMR data arising from rotational isomerism in the carboxamide group?
- Methodology :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of rotational isomers, confirming dynamic equilibrium .
- Use 2D techniques (HSQC, HMBC) to resolve overlapping signals and assign substituent-specific correlations .
- Compare with structurally similar compounds (e.g., N-(3-chlorophenyl) analogs) to identify consistent spectral patterns .
Q. What strategies are effective for optimizing the synthetic yield of this compound in scaled-up reactions?
- Methodology :
- Screen catalysts: Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Monitor reaction progress via TLC or LCMS to terminate at optimal conversion (~85–90%) .
Q. How can computational tools aid in predicting the biological activity of this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., MAPK10 or A2A receptors, as suggested by structural analogs) .
- Develop QSAR models using descriptors like logP, polar surface area, and H-bonding capacity to correlate with antifungal or antiproliferative activity .
Key Considerations for Researchers
- Structural Analogues : Leverage data from compounds like 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide or N-(dipropylcarbamothioyl) derivatives to infer reactivity and spectral trends.
- Contradictions : Address spectral inconsistencies by cross-referencing multiple techniques (e.g., HRMS for molecular weight validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
